2-azido-5-nitropyridine
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Overview
Description
2-Azido-5-nitropyridine: is a yellow crystalline solid with the molecular formula C5H3N5O2 . This compound is known for its explosive properties and is widely used in organic synthesis, particularly in the preparation of energetic materials and pharmaceutical intermediates .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-azido-5-nitropyridine are N-, O-, and S-nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, and their interaction with this compound leads to significant changes in their behavior and the overall reaction pathways .
Mode of Action
This compound interacts with its targets in a specific manner. When interacting with N-nucleophiles, the attack occurs at the C-2 carbon atom . On the other hand, O- and S-nucleophiles attack the C-4 position of the pyrimidine ring, resulting in tetrazole ring closure . This unique mode of action allows this compound to influence the behavior of these nucleophiles and alter the course of the reactions they are involved in .
Biochemical Pathways
It is known that the compound’s interaction with n-, o-, and s-nucleophiles can lead to significant changes in various biochemical reactions
Result of Action
The result of this compound’s action is the alteration of the behavior of N-, O-, and S-nucleophiles, leading to changes in the reactions they are involved in . This can have significant effects at the molecular and cellular levels, potentially influencing a wide range of biochemical processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s azido-tetrazole tautomerism can vary in different solvents and in the crystalline state This suggests that the compound’s action, efficacy, and stability may be sensitive to the specific conditions in which it is used
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-5-nitropyridine typically involves the reaction of 2-chloro-5-nitropyridine with sodium azide. The reaction is carried out in a polar aprotic solvent such as dimethylformamide at elevated temperatures. The azide group replaces the chlorine atom, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors is common in industrial settings to handle the exothermic nature of the reaction and to improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-5-nitropyridine undergoes various types of chemical reactions, including nucleophilic substitution, reduction, and cycloaddition reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: The azide group in this compound can be replaced by other nucleophiles such as amines or thiols under mild conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Major Products Formed:
Nucleophilic Substitution: Products include 2-substituted-5-nitropyridines.
Reduction: The major product is 2-azido-5-aminopyridine.
Cycloaddition: The major products are triazole derivatives.
Scientific Research Applications
2-Azido-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is used in bioconjugation techniques, particularly in the labeling of biomolecules through click chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Comparison with Similar Compounds
2-Azido-5-nitropyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring. .
3-Nitropyridine: Contains a nitro group at the 3-position and can undergo similar reactions but lacks the azide group.
Uniqueness: 2-Azido-5-nitropyridine is unique due to the presence of both azide and nitro groups, which confer high reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-azido-5-nitropyridine can be achieved through a two-step process involving the nitration of 2-chloro-5-nitropyridine followed by substitution of the chloride with an azide group.", "Starting Materials": [ "2-chloro-5-nitropyridine", "Sodium nitrate", "Sulfuric acid", "Sodium azide", "Dimethylformamide (DMF)", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: Nitration of 2-chloro-5-nitropyridine", "a. Dissolve 2-chloro-5-nitropyridine in a mixture of sulfuric acid and nitric acid.", "b. Add sodium nitrate to the mixture and stir at a low temperature.", "c. After completion of the reaction, pour the mixture into ice-cold water and neutralize with sodium bicarbonate.", "d. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 2: Substitution of chloride with azide group", "a. Dissolve the nitro compound obtained in step 1 in DMF.", "b. Add sodium azide to the solution and stir at room temperature.", "c. After completion of the reaction, pour the mixture into ice-cold water and extract the product with ethyl acetate.", "d. Dry the product over anhydrous sodium sulfate and purify by column chromatography." ] } | |
CAS No. |
69080-06-4 |
Molecular Formula |
C5H3N5O2 |
Molecular Weight |
165.1 |
Purity |
95 |
Origin of Product |
United States |
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